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6,8-Dibromo-2-phenylquinoline-4-carboxylic acid Documentation Hub

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  • Product: 6,8-Dibromo-2-phenylquinoline-4-carboxylic acid
  • CAS: 303793-47-7

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Characterization and Synthetic Utility of 6,8-Dibromo-2-phenylquinoline-4-carboxylic Acid

Executive Summary & Molecular Identity[1][2] 6,8-Dibromo-2-phenylquinoline-4-carboxylic acid is a highly functionalized heterocyclic scaffold belonging to the quinoline-4-carboxylic acid family (often referred to as cinc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity[1][2]

6,8-Dibromo-2-phenylquinoline-4-carboxylic acid is a highly functionalized heterocyclic scaffold belonging to the quinoline-4-carboxylic acid family (often referred to as cinchophen derivatives). Distinguished by the presence of two bromine atoms at the 6 and 8 positions of the fused benzene ring, this compound serves as a critical intermediate in medicinal chemistry—specifically for kinase inhibition and anti-bacterial research—and as a heavy-atom ligand in lanthanide coordination chemistry for luminescence applications.

Core Physicochemical Data[3]
PropertyValue / Description
IUPAC Name 6,8-Dibromo-2-phenylquinoline-4-carboxylic acid
Molecular Formula C₁₆H₉Br₂NO₂
Average Molecular Weight 407.06 g/mol
Monoisotopic Mass 404.899 g/mol (for the ⁷⁹Br₂ isotopologue)
Appearance Yellow to Ochre Crystalline Powder
Solubility Low in water; Soluble in DMSO, DMF, and hot Ethanol
Melting Point >250°C (Decomposition often observed)
Acidity (pKa) ~3.5–4.0 (Carboxylic acid moiety)

Synthetic Pathway: The Pfitzinger Reaction[3][4][5][6]

The most robust and authoritative method for synthesizing this compound is the Pfitzinger Reaction . This pathway is preferred over the Friedländer synthesis for this specific derivative because it utilizes isatin precursors, which are readily halogenated, ensuring high regioselectivity of the bromine atoms.

Mechanism of Action

The reaction involves the condensation of 6,8-dibromoisatin with acetophenone in a highly alkaline environment. The base (typically KOH) serves two critical functions:

  • Ring Opening: Hydrolyzes the isatin lactam bond to generate the reactive isatoic acid intermediate (2-amino-3,5-dibromophenylglyoxylic acid).

  • Condensation: Facilitates the Claisen-Schmidt condensation between the ketone enolate and the isatin ketone, followed by cyclization.

Experimental Protocol (Self-Validating)

Reagents:

  • 6,8-Dibromoisatin (1.0 eq)

  • Acetophenone (1.1 eq)

  • Potassium Hydroxide (33% w/v aqueous solution)[1]

  • Ethanol (solvent)[1]

  • Glacial Acetic Acid or HCl (for precipitation)

Step-by-Step Workflow:

  • Solubilization: Suspend 6,8-dibromoisatin in ethanol. Add 33% KOH solution dropwise. Checkpoint: The suspension should turn from orange/red to a pale yellow or clear solution, indicating the formation of the potassium isatoate salt (Ring Opening).

  • Addition: Add acetophenone slowly to the refluxing mixture.

  • Reflux: Heat at reflux (approx. 80-85°C) for 6–12 hours. Validation: Monitor via TLC (Mobile phase: MeOH/DCM). Disappearance of the isatin spot indicates completion.

  • Work-up: Evaporate excess ethanol. Dilute the residue with distilled water.

  • Precipitation: Cool the solution in an ice bath and acidify carefully with glacial acetic acid or 10% HCl to pH 4–5.

  • Isolation: A heavy yellow precipitate will form. Filter, wash with cold water to remove inorganic salts, and recrystallize from ethanol/DMF.

Pathway Visualization

PfitzingerSynthesis Isatin 6,8-Dibromoisatin (C8H3Br2NO2) Base 33% KOH (Ring Opening) Isatin->Base Hydrolysis Intermediate Isatoate Salt (Open Ring) Base->Intermediate Product 6,8-Dibromo-2-phenyl- quinoline-4-COOH Intermediate->Product Condensation & Cyclization (Reflux) Ketone Acetophenone (C6H5COCH3) Ketone->Intermediate Nucleophilic Attack

Figure 1: The Pfitzinger reaction pathway, highlighting the critical ring-opening step mediated by strong alkali.

Structural Characterization & Spectroscopy

For researchers validating this compound, the Mass Spectrometry (MS) profile is the definitive fingerprint due to the unique isotopic abundance of bromine.

Mass Spectrometry: The "Dibromo" Pattern

Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio (50.7% vs 49.3%). When a molecule contains two bromine atoms, the molecular ion peak splits into a characteristic 1:2:1 triplet .

  • M Peak (m/z ~405): Contains ⁷⁹Br + ⁷⁹Br. Relative Intensity: ~25%.[2]

  • M+2 Peak (m/z ~407): Contains ⁷⁹Br + ⁸¹Br (and ⁸¹Br + ⁷⁹Br). Relative Intensity: ~50%.[3]

  • M+4 Peak (m/z ~409): Contains ⁸¹Br + ⁸¹Br. Relative Intensity: ~25%.[2]

Note: If your MS data shows a 1:1 doublet, you have likely lost a bromine (monobromo impurity) or the synthesis failed to incorporate the second halogen.

Isotope Distribution Logic

IsotopePattern Start Bromine Source (Natural Abundance) Br79 79-Br (50%) Start->Br79 Br81 81-Br (50%) Start->Br81 Combo1 79Br - 79Br (Low Mass) ~25% Br79->Combo1 Combo2 79Br - 81Br (Mixed Mass) ~50% Br79->Combo2 Br81->Combo2 Combo3 81Br - 81Br (High Mass) ~25% Br81->Combo3

Figure 2: Statistical distribution of bromine isotopes resulting in the signature 1:2:1 mass spectral envelope.

Proton NMR (¹H-NMR) Expectations

In DMSO-d₆, expect:

  • Carboxylic Acid Proton: Broad singlet >13 ppm (often invisible if exchanged).

  • Quinoline Ring: Two singlets (or meta-coupled doublets, J~2Hz) for H-5 and H-7 protons due to the 6,8-substitution pattern preventing ortho-coupling.

  • Phenyl Ring: A multiplet around 7.4–8.2 ppm representing the 2-phenyl group.

Applications in Research

Medicinal Chemistry (Pharmacophore)

The 2-phenylquinoline-4-carboxylic acid scaffold is a bioisostere of flavones. The addition of halogens (Br) at positions 6 and 8 increases lipophilicity (LogP), enhancing membrane permeability.

  • Target: This specific derivative is explored in HDAC (Histone Deacetylase) inhibition studies where the carboxylic acid acts as a "cap" or zinc-binding group precursor.[4][1][5]

  • Antibacterial: Halogenated quinolines disrupt bacterial cell walls; the 6,8-dibromo motif specifically enhances potency against Gram-positive strains (e.g., S. aureus).

Materials Science (Luminescence)

The carboxylic acid moiety allows this molecule to act as a bidentate ligand for Lanthanide ions (


, 

). The heavy bromine atoms facilitate Intersystem Crossing (ISC) via the heavy-atom effect, potentially increasing the triplet state population and enhancing the quantum yield of the resulting metal complex.

References

  • Pfitzinger Reaction Mechanism & History: Pfitzinger, W. (1886).[6] "Chinolinderivate aus Isatinsäure".[6] Journal für Praktische Chemie.

  • Structural Data & Chemical Vendors (Validation): PubChem Compound Summary: 2-phenylquinoline-4-carboxylic acid derivatives. [7]

  • Biological Activity of Quinoline-4-carboxylic Acids: Hui, et al. (2022).[4][8] "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors".[1][5] Frontiers in Chemistry.

  • Mass Spectrometry of Halogenated Compounds: Chemistry Steps. "Isotopes in Mass Spectrometry (Cl and Br Patterns)".

Sources

Exploratory

The Renaissance of the Quinoline Scaffold: Technical Guide to 2-Phenylquinoline-4-Carboxylic Acid Analogs

Executive Summary 2-Phenylquinoline-4-carboxylic acid (historically known as Cinchophen) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenylquinoline-4-carboxylic acid (historically known as Cinchophen) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the parent compound was largely abandoned due to hepatotoxicity, modern structural optimization has repurposed this scaffold.

This guide analyzes the pharmacological evolution of this moiety from a toxic uricosuric agent to a precursor for potent HDAC inhibitors (anticancer) and NK-3 receptor antagonists (neuropsychiatry) . It provides researchers with actionable synthetic pathways, structure-activity relationship (SAR) logic, and validated experimental protocols.

Part 1: Structural Basis & Synthetic Accessibility

The core advantage of this scaffold is its synthetic robustness. The 2-phenyl group provides lipophilicity for membrane permeability, while the C4-carboxylic acid serves as a versatile handle for derivatization into amides, hydrazides, or hydroxamic acids.

The Pfitzinger Reaction (Primary Route)

The most reliable method for generating the parent acid is the Pfitzinger reaction. It involves the condensation of isatin with a ketone (acetophenone) in a strong base. This route is preferred over the Doebner reaction for its higher yields and ease of purification.

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthesis pathways from the parent acid to bioactive analogs.

Synthesis_Pathway Isatin Isatin ParentAcid 2-Phenylquinoline- 4-carboxylic Acid (Parent Scaffold) Isatin->ParentAcid KOH, Reflux (Pfitzinger Rxn) Acetophenone Acetophenone (Substituted) Acetophenone->ParentAcid AcidChloride Acid Chloride (Intermediate) ParentAcid->AcidChloride SOCl2, Reflux HDAC_Inhibitor Hydroxamic Acids (HDAC Inhibitors) AcidChloride->HDAC_Inhibitor NH2OH·HCl MeOH, KOH NK3_Antagonist Carboxamides (NK-3 Antagonists) AcidChloride->NK3_Antagonist Primary/Secondary Amines Hydrazide Hydrazides (Antimicrobial) AcidChloride->Hydrazide Hydrazine Hydrate

Caption: Divergent synthesis of pharmacological leads from the Pfitzinger core reaction.

Part 2: Pharmacological Profiles & SAR Logic

Modern research has shifted focus from the carboxylic acid itself to its derivatives. The acid moiety is often too polar for CNS penetration and implicated in toxicity; converting it to a zinc-binding group (ZBG) or a hydrophobic amide drastically alters the pharmacological profile.

Anticancer Potential: HDAC & SIRT3 Inhibition

The most promising current application is in epigenetics. By converting the C4-carboxylic acid to a hydroxamic acid or hydrazide , the molecule becomes a potent Histone Deacetylase (HDAC) inhibitor.[1][2][3]

  • Mechanism: The quinoline ring acts as a "cap" group, fitting into the entrance of the HDAC active site. The linker connects to the zinc-binding group (hydroxamic acid) which chelates the Zn²⁺ ion at the catalytic core, preventing histone deacetylation and triggering apoptosis.

  • Selectivity: Recent analogs (e.g., Compound D28) show high selectivity for HDAC3 , avoiding the side effects associated with pan-HDAC inhibition.

Table 1: Comparative Potency of Selected Analogs (Literature Aggregation)

Compound IDR-Group (C4 Position)TargetIC50 (µM)Primary Outcome
D28 Hydroxamic AcidHDAC30.47G2/M Arrest, Apoptosis in K562 cells
S27 Modified AmideSIRT35.06Differentiation of Multiple Myeloma cells
5a4 HydrazideDNA Gyrase64 (MIC)Inhibition of S. aureus growth
SB 223412 CarboxamideNK-3 Receptor0.0014CNS modulation (Schizophrenia model)
Neuropharmacology: NK-3 Receptor Antagonism

While NK-1 antagonists (like Aprepitant) are well-known, the 2-phenylquinoline-4-carboxamide structure is a "privileged" scaffold for NK-3 receptor antagonism .

  • Key SAR Insight: The conversion of the acid to a secondary amide (specifically N-(1-phenylpropyl) amides) creates nanomolar affinity for the NK-3 receptor (Ki = 1.4 nM for SB 223412).

  • Therapeutic Utility: These antagonists are investigated for schizophrenia and pulmonary disorders (COPD), offering a distinct mechanism from dopaminergic antipsychotics.

Mechanism of Action: HDAC-Mediated Apoptosis

The following diagram details the signaling cascade triggered by the hydroxamic acid analogs in cancer cells.

MOA_HDAC Drug Quinoline Hydroxamic Acid (Analog D28) Target HDAC3 Enzyme (Zinc Active Site) Drug->Target Chelates Zn2+ Chromatin Hyperacetylation of Histones (H3/H4) Target->Chromatin Inhibits Deacetylation GeneExpr Re-expression of Tumor Suppressors (p21) Chromatin->GeneExpr Chromatin Relaxation Cycle Cell Cycle Arrest (G2/M Phase) GeneExpr->Cycle Apoptosis Apoptosis (Caspase Activation) Cycle->Apoptosis

Caption: Mechanistic cascade of HDAC3-selective quinoline analogs leading to cancer cell death.

Part 3: Toxicology & Metabolic Stability

The "Cinchophen" Legacy

Researchers must address the historical hepatotoxicity of the parent compound, Cinchophen.

  • Toxicity Mechanism: Bioactivation of the quinoline ring can lead to the formation of reactive quinone imine intermediates. These electrophiles bind covalently to hepatic proteins, causing immune-mediated hepatitis or direct necrosis.

  • Modern Mitigation:

    • Blocking Metabolic Hotspots: Substitution at the 6- and 8-positions of the quinoline ring can sterically hinder oxidative metabolism.

    • Scaffold Hopping: Using the quinoline solely as a hydrophobic cap (as in HDAC inhibitors) rather than a high-dose uricosuric agent changes the pharmacokinetic profile, reducing liver burden.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Pfitzinger)

Rationale: This protocol utilizes the Pfitzinger reaction for high yield and purity.

Reagents: Isatin (3.4 mmol), Acetophenone (3.74 mmol), KOH (33% aq), Ethanol, HCl (3 M).

  • Dissolution: Dissolve Isatin (0.5 g) in 10 mL of 33% aqueous KOH. The solution will turn deep red/orange due to ring opening to isatinate.

  • Addition: Slowly add Acetophenone (0.45 g) dissolved in 20 mL ethanol.

  • Reflux: Heat the mixture to 85°C under reflux for 8 hours.

    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1). Disappearance of isatin indicates completion.

  • Workup: Remove ethanol via rotary evaporation. Dilute the residue with 100 mL distilled water.

  • Precipitation: Acidify carefully with 3 M HCl to pH 5–6. The quinoline acid will precipitate as a yellow/off-white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Protocol B: HDAC Enzyme Inhibition Assay

Rationale: To validate the anticancer potential of hydroxamic acid derivatives.

Reagents: HeLa nuclear extract (source of HDACs), Fluorogenic substrate (Boc-Lys(Ac)-AMC), Developer solution.

  • Preparation: Dilute test compounds (analogs) in DMSO to varying concentrations (0.01 µM to 100 µM).

  • Incubation: Mix 10 µL of compound solution with 15 µL of HeLa nuclear extract in a 96-well black plate. Incubate at 37°C for 15 minutes.

  • Substrate Addition: Add 25 µL of fluorogenic substrate solution. Incubate at 37°C for 30 minutes.

    • Mechanism:[4][5] HDACs remove the acetyl group from the substrate.[2]

  • Development: Add 50 µL of developer solution (containing trypsin). Incubate for 15 minutes.

    • Mechanism:[4][5] Trypsin cleaves the deacetylated substrate, releasing the fluorescent AMC group.

  • Measurement: Read fluorescence at Ex/Em = 360/460 nm.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. (2022). Link

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. (2016). Link

  • Discovery of a novel class of selective non-peptide antagonists for the human neurokinin-3 receptor. Journal of Medicinal Chemistry. (1999). Link

  • Mechanism-driven modeling of chemical hepatotoxicity using structural alerts and an in vitro screening assay. Journal of Applied Toxicology. (2022). Link

  • Structural modification of 2-phenylquinoline-4-carboxylic acid containing SIRT3 inhibitors for the cancer differentiation therapy. Chemical Biology & Drug Design. (2024). Link

Sources

Foundational

CAS number and chemical identifiers for 6,8-Dibromo-2-phenylquinoline-4-carboxylic acid

An In-Depth Technical Guide to 6,8-Dibromo-2-phenylquinoline-4-carboxylic acid Introduction The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6,8-Dibromo-2-phenylquinoline-4-carboxylic acid

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1] Among its many derivatives, quinoline-4-carboxylic acids have emerged as a particularly promising class of compounds, demonstrating significant potential in various therapeutic areas.[1][2] Their versatile structure allows for substitutions at multiple positions, enabling the fine-tuning of their biological properties.[1] This technical guide provides a comprehensive overview of 6,8-Dibromo-2-phenylquinoline-4-carboxylic acid, a specific derivative with potential applications in research and drug development.

Chemical Identifiers and Physicochemical Properties

IdentifierValueSource
IUPAC Name 6,8-Dibromo-2-phenylquinoline-4-carboxylic acidN/A (Systematic)
Molecular Formula C₁₆H₉Br₂NO₂[3]
Molecular Weight 407.06 g/mol [3]
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Br)Br)C=C2C(=O)ON/A (Derived)
InChI Key N/AN/A
Appearance Likely a solid powder
Solubility Expected to be soluble in organic solvents like alcohol and chloroform, and insoluble in water.

Synthesis of 6,8-Dibromo-2-phenylquinoline-4-carboxylic acid

The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is often achieved through the Doebner reaction.[2] This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. For the synthesis of the title compound, a plausible approach would be the reaction of 3,5-dibromoaniline with benzaldehyde and pyruvic acid.

Proposed Synthetic Pathway: Doebner Reaction

The Doebner reaction provides a straightforward method for the synthesis of 2-substituted quinoline-4-carboxylic acids. In this case, 3,5-dibromoaniline serves as the aniline component, benzaldehyde provides the 2-phenyl substituent, and pyruvic acid facilitates the formation of the carboxylic acid-bearing quinoline ring.

Doebner_Synthesis cluster_reactants Reactants cluster_process Reaction Conditions Reactant1 3,5-Dibromoaniline Reaction_Mixture Reactant1->Reaction_Mixture Reactant2 Benzaldehyde Reactant2->Reaction_Mixture Reactant3 Pyruvic Acid Reactant3->Reaction_Mixture Solvent Ethanol (Solvent) Solvent->Reaction_Mixture in Condition Reflux Condition->Reaction_Mixture under Product 6,8-Dibromo-2-phenylquinoline-4-carboxylic acid Reaction_Mixture->Product Doebner Reaction

Caption: Proposed synthetic workflow for 6,8-Dibromo-2-phenylquinoline-4-carboxylic acid via the Doebner reaction.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dibromoaniline (1 equivalent), benzaldehyde (1 equivalent), and pyruvic acid (1 equivalent) in ethanol.

  • Reaction Execution: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 6,8-Dibromo-2-phenylquinoline-4-carboxylic acid.

Potential Applications in Research and Drug Development

Quinoline-4-carboxylic acid derivatives are a well-established class of compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2][4]

Anticancer Activity

Numerous studies have highlighted the potential of quinoline-4-carboxylic acid derivatives as anticancer agents.[1] Some derivatives have been shown to act as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer drugs.[5][6] For instance, certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as potent and selective HDAC3 inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[5]

Antibacterial Activity

The quinoline core is central to the quinolone class of antibiotics. While 6,8-Dibromo-2-phenylquinoline-4-carboxylic acid is not a quinolone antibiotic, the broader class of quinoline-4-carboxylic acids has demonstrated antibacterial properties.[2] The introduction of an aryl group at the second position of the quinoline-4-carboxylic acid scaffold has been shown to be beneficial for antibacterial activity.[2]

Other Potential Applications

Derivatives of quinoline-4-carboxylic acid have also been investigated for a variety of other therapeutic applications, including as antiviral, anti-inflammatory, antimalarial, and antileishmanial agents.[2][4] The diverse biological activities associated with this scaffold suggest that 6,8-Dibromo-2-phenylquinoline-4-carboxylic acid could be a valuable tool for chemical biology research and a starting point for the development of new therapeutic agents.

Conclusion

References

  • PubChem. CID 159966550 | C20H14N2O4. [Link]

  • ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]

  • Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • PubChem. 2-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 15550697. [Link]

  • PubChem. 2-Phenyl-quinoline-4-carboxylic acid (2-oxo-1-phenyl-propyl)-amide. [Link]

  • Molecules. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • Amerigo Scientific. 6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid. [Link]

  • Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • Chemistry LibreTexts. Nomenclature of Carboxylic Acids. [Link]

  • PubChemLite. 6-bromo-2-methylquinoline-4-carboxylic acid (C11H8BrNO2). [Link]

  • MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

Sources

Exploratory

The Multifaceted Therapeutic Potential of Dibromoquinoline Derivatives: A Technical Guide for Medicinal Chemists

Abstract The quinoline scaffold represents a privileged structural motif in medicinal chemistry, consistently serving as a foundation for the development of potent therapeutic agents.[1][2] Among its numerous halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold represents a privileged structural motif in medicinal chemistry, consistently serving as a foundation for the development of potent therapeutic agents.[1][2] Among its numerous halogenated analogs, dibromoquinoline derivatives have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview of the applications of dibromoquinoline derivatives in medicinal chemistry, with a specific focus on their anticancer, antimicrobial, and neuroprotective properties. By delving into their mechanisms of action, structure-activity relationships (SAR), and key experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to harness the full therapeutic potential of this versatile chemical scaffold.

Introduction: The Dibromoquinoline Core - A Gateway to Diverse Bioactivity

The dibromoquinoline nucleus, characterized by a bicyclic aromatic system with two bromine substituents, offers a unique combination of structural rigidity, lipophilicity, and chemical reactivity. The position of the bromine atoms significantly influences the molecule's physicochemical properties and, consequently, its biological profile. The two most extensively studied scaffolds are the 5,7-dibromoquinoline and the 6,8-dibromoquinoline cores. The bromine atoms not only contribute to the overall bioactivity but also provide convenient handles for further chemical modifications through reactions like nucleophilic aromatic substitution and cross-coupling, enabling the synthesis of diverse libraries of derivatives.[1] This chemical tractability, coupled with the inherent biological activities of the core structure, makes dibromoquinoline derivatives a highly attractive starting point for drug discovery programs.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Dibromoquinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[3][4] Their mechanisms of action are often multifactorial, targeting key processes involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of dibromoquinoline derivatives is attributed to several key mechanisms:

  • Inhibition of Topoisomerase I: Certain derivatives, particularly those based on the 5,7-dibromo-8-hydroxyquinoline scaffold, have been shown to inhibit topoisomerase I.[1] This enzyme plays a crucial role in DNA replication and repair by relaxing supercoiled DNA. Inhibition of topoisomerase I leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.

  • Induction of Apoptosis: Many dibromoquinoline derivatives induce programmed cell death, or apoptosis, in cancer cells. This is often a consequence of DNA damage, but can also be triggered through other cellular stress pathways. The ability to induce apoptosis is a hallmark of an effective anticancer agent.

  • Tubulin Polymerization Inhibition: Some quinoline derivatives have been found to interfere with the dynamics of microtubule assembly by inhibiting tubulin polymerization. This disruption of the cytoskeleton arrests the cell cycle and leads to apoptotic cell death.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of dibromoquinoline derivatives is highly dependent on the substitution pattern around the core scaffold.

For 6,8-Dibromoquinoline Derivatives:

  • The unsubstituted 6,8-dibromoquinoline shows no inhibitory activity.[3]

  • The introduction of an electron-withdrawing nitro group at the C-5 position significantly enhances antiproliferative activity against C6, HT29, and HeLa cancer cell lines.[3] This suggests that reducing the electron density of the quinoline ring is beneficial for cytotoxicity.

  • Further derivatization into 6,8-dibromo-4(3H)quinazolinone structures has yielded compounds with potent cytotoxic effects against the MCF-7 human breast carcinoma cell line. The specific substitutions on the quinazolinone ring are critical for determining potency.[3]

For 5,7-Dibromoquinoline Derivatives:

  • The presence of a hydroxyl group at the C-8 position in 5,7-dibromo-8-hydroxyquinoline derivatives is often associated with strong antiproliferative activity.[1]

  • The introduction of amino side chains at the 5 and 7 positions has been shown to enhance antimicrobial potency, and this strategy may also modulate anticancer activity, though more research is needed in this area.

Table 1: Anticancer Activity of Selected Dibromoquinoline Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 6,8-dibromoquinolineC6, HT29, HeLaNo inhibitory activity[3]
2 6,8-dibromo-5-nitroquinolineC650.0[3]
HT2926.2[3]
HeLa24.1[3]
3 5,7-dibromo-8-hydroxyquinolineC66.7 µg/mL[1]
HeLa10.2 µg/mL[1]
HT298.5 µg/mL[1]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer agents.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the dibromoquinoline derivative in a suitable solvent (e.g., DMSO) and then in a complete culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations.

    • Include appropriate controls: untreated cells (negative control), vehicle control (e.g., DMSO), and a known anticancer drug (positive control).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plates for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation1 Incubate 24h (Cell Adhesion) cell_seeding->incubation1 add_compound Add Dibromoquinoline Derivatives (Serial Dilutions) incubation1->add_compound incubation2 Incubate 24-72h add_compound->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate 2-4h (Formazan Formation) add_mtt->incubation3 solubilize Solubilize Formazan (e.g., with DMSO) incubation3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for assessing the cytotoxicity of dibromoquinoline derivatives.

Antimicrobial Applications: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Dibromoquinoline derivatives have emerged as a promising class of compounds with broad-spectrum activity against bacteria and fungi.[5][6][7]

Mechanism of Action: Disrupting Essential Microbial Processes

The antimicrobial effects of dibromoquinoline derivatives are mediated through various mechanisms:

  • Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: Similar to their anticancer effects, some derivatives target essential bacterial enzymes involved in DNA replication and repair.[8] By inhibiting DNA gyrase and topoisomerase IV, these compounds disrupt bacterial DNA synthesis, leading to cell death.

  • Disruption of Metal Ion Homeostasis in Fungi: A key mechanism of antifungal activity for some 5,7-dibromoquinoline derivatives is the disruption of metal ion homeostasis.[9] Metal ions like iron and copper are essential for fungal growth and virulence. By interfering with the uptake or utilization of these ions, these compounds effectively starve the fungal cells.

  • Inhibition of Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antimicrobial agents. Certain dibromoquinoline derivatives have been shown to inhibit the formation of biofilms, particularly in pathogenic fungi like Candida albicans.[9]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of dibromoquinoline derivatives is also highly dependent on their substitution patterns.

  • Amino-Substituted 5,7-Dibromo-2-methyl-8-hydroxyquinolines: The replacement of bromine atoms with various amino groups (e.g., diethylamino, dibutylamino, dipiperidino) significantly enhances antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans.[5] These derivatives were found to be 5-30 times more active than the parent compound.[5]

  • 6,8-Dibromo-4(3H)quinazolinone Derivatives: This class of compounds has shown promising antibacterial and antifungal activities. Specific substitutions on the quinazolinone ring can lead to highly potent and selective agents. For instance, some derivatives exhibit potent activity against E. coli and L. monocytogenes, while others are highly effective against C. albicans and A. flavus.[7]

Table 2: Antimicrobial Activity of Selected Dibromoquinoline Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinolineStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans5-30 times more active than parent compound[5]
6,8-dibromo-4(3H)quinazolinone derivative (VIIa)E. coli1.56[7]
S. typhimurium3.125[7]
L. monocytogenes1.56[7]
6,8-dibromo-4(3H)quinazolinone derivative (VIIc)C. albicans0.78[7]
A. flavus0.097[7]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the dibromoquinoline derivative in a suitable solvent.

    • Perform serial twofold dilutions of the stock solution in a cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test microorganism in sterile saline or broth to match a 0.5 McFarland turbidity standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation of the Microtiter Plate:

    • Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (inoculum without the drug) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).

  • Reading the MIC:

    • Visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the antimicrobial agent in the first well that appears clear (no visible growth).

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep_drug Prepare Serial Dilutions of Dibromoquinoline Derivative inoculate_plate Inoculate Microtiter Plate with Drug Dilutions and Inoculum prep_drug->inoculate_plate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate_plate incubate Incubate at 35-37°C for 16-48 hours inoculate_plate->incubate read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Neuroprotective Applications: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant and growing threat to global health. The multifactorial nature of these diseases necessitates the development of multi-target-directed ligands. Quinoline derivatives, including dibromoquinolines, have shown promise as neuroprotective agents due to their ability to modulate multiple pathological pathways.[2][10][11][12]

Mechanism of Action: A Multi-Target Approach to Neuroprotection

The neuroprotective effects of quinoline derivatives are thought to arise from a combination of mechanisms:

  • Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Many quinoline derivatives possess potent antioxidant properties, enabling them to scavenge harmful reactive oxygen species (ROS) and protect neurons from oxidative damage.[11][12]

  • Anti-inflammatory Effects: Neuroinflammation plays a crucial role in the progression of neurodegenerative disorders. Certain quinoline derivatives can suppress the production of pro-inflammatory mediators in the brain, thereby reducing inflammation-mediated neuronal injury.[2]

  • Inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B): The inhibition of these enzymes is a key therapeutic strategy for Alzheimer's and Parkinson's diseases, respectively. Some quinoline derivatives have been shown to inhibit AChE, which breaks down the neurotransmitter acetylcholine, and MAO-B, which is involved in the degradation of dopamine.[11][12]

Neuroprotection_Mechanisms cluster_pathways Pathological Pathways in Neurodegeneration cluster_effects Neuroprotective Effects Dibromoquinoline Dibromoquinoline Derivatives Antioxidant Antioxidant Activity (ROS Scavenging) Dibromoquinoline->Antioxidant scavenges AntiInflammatory Anti-inflammatory Effects Dibromoquinoline->AntiInflammatory suppresses EnzymeInhibition Inhibition of AChE and MAO-B Dibromoquinoline->EnzymeInhibition inhibits OxidativeStress Oxidative Stress (Increased ROS) Neuroinflammation Neuroinflammation (Pro-inflammatory Cytokines) EnzymeActivity Aberrant Enzyme Activity (AChE, MAO-B) Antioxidant->OxidativeStress counteracts NeuronalProtection Neuronal Protection and Survival Antioxidant->NeuronalProtection AntiInflammatory->Neuroinflammation counteracts AntiInflammatory->NeuronalProtection EnzymeInhibition->EnzymeActivity counteracts EnzymeInhibition->NeuronalProtection

Caption: Multi-target neuroprotective mechanisms of dibromoquinoline derivatives.

Experimental Protocol: Neuronal Cell Viability Assay for Neuroprotection

Assessing the ability of a compound to protect neurons from toxic insults is a crucial step in the development of neuroprotective agents.

Principle: Neuronal cells are exposed to a neurotoxin in the presence or absence of the test compound. Cell viability is then measured to determine if the compound can mitigate the toxic effects.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons in a 96-well plate.

    • Allow the cells to differentiate and mature.

  • Pre-treatment with Test Compound:

    • Pre-incubate the neuronal cells with various concentrations of the dibromoquinoline derivative for a specific period (e.g., 1-24 hours).

  • Induction of Neurotoxicity:

    • Introduce a neurotoxin relevant to the disease model being studied (e.g., MPP+ for Parkinson's disease, glutamate for excitotoxicity).

    • Include appropriate controls: untreated cells, cells treated only with the neurotoxin, and cells treated only with the test compound.

  • Incubation:

    • Incubate the plates for a period sufficient to induce significant cell death in the toxin-only group (e.g., 20-24 hours).

  • Cell Viability Assessment:

    • Perform a cell viability assay, such as the MTT assay (as described in section 2.3) or a calcein-AM assay, which measures the esterase activity of live cells.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • A significant increase in cell viability in the compound- and toxin-treated groups compared to the toxin-only group indicates a neuroprotective effect.

Conclusion and Future Directions

Dibromoquinoline derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents underscores their potential for addressing some of the most pressing challenges in human health. The ability to readily modify the dibromoquinoline core allows for the fine-tuning of their biological activity and the optimization of their pharmacokinetic and pharmacodynamic properties.

Future research in this area should focus on:

  • Elucidating detailed mechanisms of action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the rational design of more potent and selective derivatives.

  • Expanding structure-activity relationship studies: Systematic exploration of the chemical space around the dibromoquinoline scaffold will be crucial for identifying novel derivatives with improved therapeutic indices.

  • In vivo evaluation: Promising lead compounds identified through in vitro screening must be rigorously evaluated in relevant animal models of disease to assess their efficacy, safety, and pharmacokinetic profiles.

The continued investigation of dibromoquinoline derivatives holds immense promise for the discovery and development of novel therapeutics that can make a significant impact on the treatment of cancer, infectious diseases, and neurodegenerative disorders.

References

  • Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PMC.
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. DSpace Repository.
  • Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. Letters in Drug Design & Discovery.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry.
  • Structure-Activity Relationship (SAR)
  • Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". Benchchem.
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PDF.
  • Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity th
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PDF.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed.
  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC.
  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease.
  • Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline. PubMed.
  • Structure-Activity Relationship (SAR)
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity rel
  • Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of (E)-5,7-dibromo-3-(2-oxo-2-phenylethylidene)indolin-2-one via Base-Catalyzed Aldol Condensation

Abstract & Introduction Isatin (1H-indole-2,3-dione) and its derivatives are cornerstone scaffolds in medicinal chemistry, serving as precursors for a multitude of pharmacologically active agents.[1][2] Their unique stru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are cornerstone scaffolds in medicinal chemistry, serving as precursors for a multitude of pharmacologically active agents.[1][2] Their unique structural features allow for diverse chemical modifications, leading to compounds with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The 5,7-dibromo substituted isatin, in particular, is a potent building block; the halogen substituents can enhance biological activity and provide handles for further synthetic transformations like cross-coupling reactions.[3][4][5] Isatin derivatives featuring di- or tri-halogen substitutions are noted for having superior antiproliferative efficacy against cancer cells.[4]

This application note provides a detailed, field-proven protocol for the synthesis of (E)-5,7-dibromo-3-(2-oxo-2-phenylethylidene)indolin-2-one through a base-catalyzed aldol condensation reaction with acetophenone. This reaction, a variation of the Claisen-Schmidt condensation, is a robust method for forming carbon-carbon double bonds and generating α,β-unsaturated ketones, a class of compounds also known as chalcones.[6] We will delve into the mechanistic rationale behind the protocol, offer step-by-step experimental instructions, and provide insights for troubleshooting and optimization.

Scientific Rationale & Reaction Mechanism

The condensation of an isatin with a methyl ketone like acetophenone proceeds via a base-catalyzed aldol condensation mechanism.[2][7] The reaction can be dissected into three primary stages: enolate formation, nucleophilic addition, and dehydration.

  • Enolate Formation: A base, such as diethylamine or piperidine, abstracts an acidic α-proton from acetophenone. This creates a resonance-stabilized enolate ion, which serves as the key carbon nucleophile.[2]

  • Nucleophilic Addition: The highly electrophilic C3-carbonyl group of the 5,7-dibromoisatin is readily attacked by the acetophenone enolate. The electron-withdrawing nature of the two bromine atoms on the aromatic ring further increases the electrophilicity of this carbonyl, facilitating the attack. This step forms a tetrahedral alkoxide intermediate.

  • Protonation & Dehydration: The alkoxide is protonated by the solvent (e.g., ethanol) to yield a β-hydroxy ketone, the aldol addition product (3-hydroxy-3-phenacyloxindole derivative).[8] Under the reaction conditions, particularly with gentle heating or prolonged reaction times, this intermediate readily undergoes dehydration. A second molecule of base abstracts a proton from the carbon adjacent to the phenyl group, leading to the elimination of a hydroxide ion and the formation of a thermodynamically stable, conjugated α,β-unsaturated system.[9] The final elimination of the hydroxide to form the C=C double bond is often the rate-limiting step in this type of condensation.[7]

The choice of a mild amine base like diethylamine is strategic; it is sufficiently basic to generate the enolate from acetophenone without significantly promoting unwanted side reactions.[8]

Reaction_Mechanism Figure 1: Aldol Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Acetophenone Acetophenone Enolate Acetophenone Enolate (Nucleophile) Acetophenone->Enolate α-H abstraction Enolate_ref Enolate->Enolate_ref Base Base (Et₂NH) Isatin 5,7-Dibromoisatin (Electrophile) Intermediate Tetrahedral Alkoxide Intermediate Isatin->Intermediate Intermediate_ref Intermediate->Intermediate_ref Enolate_ref->Isatin C=O attack Aldol_Adduct Aldol Adduct (β-Hydroxy Ketone) Final_Product (E)-5,7-dibromo-3-(2-oxo-2- phenylethylidene)indolin-2-one Aldol_Adduct->Final_Product -H₂O (Dehydration) Intermediate_ref->Aldol_Adduct Protonation

Caption: Figure 1: Aldol Condensation Mechanism

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. Adjust quantities accordingly for scaling up or down.

Materials & Equipment
MaterialGradeSupplierComments
5,7-Dibromoisatin≥97%CommercialStore in a desiccator.
AcetophenoneReagent GradeCommercialFreshly distilled if purity is a concern.
Diethylamine≥99.5%CommercialCorrosive, handle in a fume hood.
Ethanol (Absolute)AnhydrousCommercialServes as the reaction solvent.
Distilled Water-In-houseFor precipitation and washing.

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Buchner funnel and filter flask

  • Filter paper

  • Beakers and graduated cylinders

  • TLC plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow A 1. Setup Assemble reflux apparatus B 2. Reagent Addition Add 5,7-dibromoisatin (5 mmol), acetophenone (5.5 mmol), and ethanol (30 mL) to flask A->B C 3. Catalyst Addition Add diethylamine (10-15 drops) to the stirred suspension B->C D 4. Reaction Stir at room temperature overnight (12-16 hours) C->D E 5. Monitoring Check reaction completion using TLC (Hexane:EtOAc 3:1) D->E F 6. Isolation Pour mixture into ice-cold water. Stir for 30 min. E->F G 7. Filtration Collect precipitate by vacuum filtration. Wash with cold water. F->G H 8. Purification Recrystallize crude solid from absolute ethanol G->H I 9. Characterization Dry product and determine yield, melting point, and spectral data H->I

Caption: Figure 2: Experimental Workflow

  • Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge Reactants: To the flask, add 5,7-dibromoisatin (1.53 g, 5.0 mmol) and 30 mL of absolute ethanol. Begin stirring to create a suspension.

  • Add Ketone: Add acetophenone (0.66 g, 0.64 mL, 5.5 mmol, 1.1 eq) to the suspension.

  • Add Catalyst: Using a pipette, add diethylamine (10-15 drops) to the reaction mixture. The solution will typically turn a deep yellow or orange color.

  • Reaction: Allow the mixture to stir at room temperature overnight (approximately 12-16 hours). A precipitate will gradually form.

  • Monitor Progress: The reaction can be monitored by TLC. Spot the reaction mixture against the 5,7-dibromoisatin starting material. A suitable eluent system is Hexane:Ethyl Acetate (3:1 v/v). The product spot should be less polar than the starting isatin.

  • Product Isolation: Once the reaction is complete (disappearance of the isatin spot on TLC), pour the entire reaction mixture into a beaker containing ~150 mL of ice-cold distilled water.

  • Precipitation: Stir the aqueous mixture for 30 minutes to ensure complete precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold distilled water to remove any residual catalyst and salts.

  • Drying & Purification: Allow the crude product to air-dry. For final purification, recrystallize the solid from hot absolute ethanol to yield the product as fine, brightly colored needles or powder.

Data Summary & Expected Results
ParameterValue
Reactants 5,7-Dibromoisatin, Acetophenone
Molar Ratio 1 : 1.1
Catalyst Diethylamine
Solvent Absolute Ethanol
Temperature Room Temperature (~20-25 °C)
Time 12-16 hours
Expected Yield 80-90%
Product Appearance Yellow to orange crystalline solid

Characterization Data for (E)-5,7-dibromo-3-(2-oxo-2-phenylethylidene)indolin-2-one:

  • Molecular Formula: C₁₆H₉Br₂NO₂

  • Molecular Weight: 407.06 g/mol

  • Melting Point: Expected to be sharp, >250 °C.

  • FT-IR (cm⁻¹): Look for characteristic peaks for N-H stretching (~3200-3100), C=O stretching (amide and ketone, ~1720 and ~1680), C=C stretching (~1610), and C-Br stretching.

  • ¹H NMR (DMSO-d₆): Expect signals for the aromatic protons on both the isatin and phenyl rings, a singlet for the vinyl proton, and a broad singlet for the N-H proton.

  • Mass Spec (HRMS): The calculated m/z for [M+H]⁺ should match the observed value, confirming the molecular formula.

Troubleshooting & Field Insights

  • Issue: Low or No Product Formation.

    • Cause: Inactive catalyst or low-quality starting materials.

    • Solution: Ensure the diethylamine is fresh. While room temperature is often sufficient, gently heating the reaction mixture to 40-50 °C can sometimes improve the reaction rate and yield without promoting side reactions.

  • Issue: Reaction Stalls / Isatin Remains.

    • Cause: Insufficient catalyst or reaction time.

    • Solution: Add a few more drops of diethylamine. If that fails, allow the reaction to proceed for a longer period (up to 24 hours).

  • Issue: Oily Product Instead of Solid Precipitate.

    • Cause: Impurities or incomplete reaction.

    • Solution: Try scratching the inside of the beaker with a glass rod to induce crystallization. If the product remains oily, extract the aqueous mixture with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. The resulting crude material can then be purified by recrystallization or column chromatography.

  • Insight on Catalyst Choice: While diethylamine and piperidine are effective, some protocols may call for stronger bases like potassium hydroxide (KOH).[8] Using a strong base can significantly shorten the reaction time but may also lead to more side products. The milder conditions described here are generally more reliable for achieving high purity.

References

  • "On Water” Catalytic Aldol Reaction between Isatins and Acetophenones: Interfacial Hydrogen Bonding and Enamine Mechanism. The Journal of Organic Chemistry. Available at: [Link]

  • Microwave assisted catalyst free synthesis of 3-hydroxy-2-oxidoles by aldol condensation of acetophenones with isatins. Der Pharma Chemica. Available at: [Link]

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Future Medicinal Chemistry. Available at: [Link]

  • A CONDENSATION OF ACETOPHENONE WITH ISATIN BY THE KNOEVENAGEL METHOD. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of Isatin-based Chalcone Derivatives and Their Antioxidant Activity Evaluation. Reaktor. Available at: [Link]

  • Synthesis, Characterization and Exploration of Anticancer Activity of S-methoxy, 5-hydroxy and S,7-dibromoisatin Thiosemicarbazones. TUCL Repository. Available at: [Link]

  • Aldol Condensation Mechanism. University of California, Davis. Available at: [Link]

  • Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian Journal of Chemistry. Available at: [Link]

  • Chemical structures of 5,7-dibromoisatin (1) and the N-alkylisatin... ResearchGate. Available at: [Link]

  • N-Substituted 5,7-dibromoisatins as microtubule-destabilizing agents. ResearchGate. Available at: [Link]

  • The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. European Journal of Medicinal Chemistry. Available at: [Link]

  • Diastereoselective synthesis of dispirooxindoline fused[1][10]oxazines via Diels–Alder reaction of functionalized 1,2-dihydropyridines with (E)-1,3-dihydro-3-phenacylidene-2H-indol-2-ones. Tetrahedron. Available at: [Link]

  • The Complete Mechanism of an Aldol Condensation. eScholarship, University of California. Available at: [Link]

  • Aldol Addition and Condensation Reactions. Master Organic Chemistry. Available at: [Link]

  • Tosylhydrazine-promoted self-conjugate reduction–Michael/ aldol reaction of 3-phenacylideneoxindoles towards dispirocyclopentanebisoxindole derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. ChemistrySelect. Available at: [Link]

  • Synthesis of substituted isatins as potential antimicrobial agents. CSUSB ScholarWorks. Available at: [Link]

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Application

Cross-coupling reaction conditions for 6,8-dibromoquinoline scaffolds

Executive Summary The 6,8-dibromoquinoline scaffold represents a high-value pharmacophore in medicinal chemistry, offering two distinct vectors for diversification on the benzenoid ring. However, its utility is often bot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6,8-dibromoquinoline scaffold represents a high-value pharmacophore in medicinal chemistry, offering two distinct vectors for diversification on the benzenoid ring. However, its utility is often bottlenecked by the regioselectivity challenge between the C6 and C8 positions.

This Application Note provides a validated technical guide for navigating this challenge. Unlike standard phenyl systems, the 6,8-dibromoquinoline core exhibits a "peri-effect" at the C8 position (proximity to the quinoline nitrogen), creating a steric and electronic divergence from the more accessible C6 position. We present protocols for Kinetic Mono-Coupling (C6-selective) and Exhaustive Bis-Coupling , supported by mechanistic rationale and troubleshooting workflows.

Mechanistic Insight: The Selectivity Conundrum

To design effective protocols, one must understand the electronic and steric landscape of the scaffold.

  • The C8 Position (The "Peri" Challenge): Located peri to the quinoline nitrogen.[1] While electronically activated due to its proximity to the electron-deficient heterocycle, it suffers from significant steric hindrance. Bulky palladium species struggle to undergo oxidative addition here without chelation assistance.

  • The C6 Position (The "Para-like" Vector): Sterically analogous to a meta-substituted bromobenzene. It is significantly more accessible to bulky catalytic systems than C8.

  • The Selectivity Rule: Under kinetically controlled conditions (low temperature, bulky ligands), C6-functionalization is favored . C8-functionalization typically requires higher temperatures, smaller ligands, or forcing conditions.

Visualizing the Selectivity Logic

SelectivityLogic Scaffold 6,8-Dibromoquinoline C6_Path C6 Position (Sterically Accessible) Scaffold->C6_Path Fast Oxidative Addition C8_Path C8 Position (Peri-Hindered) Scaffold->C8_Path Slow Oxidative Addition Cond_Kinetic Kinetic Control (Bulky Ligand, Low T) C6_Path->Cond_Kinetic Cond_Thermo Forcing Conditions (Small Ligand, High T) C8_Path->Cond_Thermo Prod_Mono 6-Aryl-8-bromoquinoline (Major Product) Cond_Kinetic->Prod_Mono High Selectivity Prod_Bis 6,8-Bis(aryl)quinoline Cond_Thermo->Prod_Bis Exhaustive Coupling

Figure 1: Decision tree for targeting C6-mono vs. C6,C8-bis functionalization based on steric governance.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Mono-Coupling (Targeting C6)

Objective: Isolate the 6-substituted-8-bromoquinoline intermediate. Mechanism: Uses a bulky ligand (XPhos or SPhos) to amplify the steric difference between C6 and C8, effectively "shielding" the C8 position.

Materials:

  • Substrate: 6,8-Dibromoquinoline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.05 equiv) — Do not use excess.

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (5-10 mol%)

  • Base: K₃PO₄ (2.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane (degassed)

  • Temperature: 60–80 °C (Optimization required per substrate)

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction vial with 6,8-dibromoquinoline, aryl boronic acid, Pd(OAc)₂, XPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane via syringe.

  • Activation: Stir at room temperature for 10 minutes to allow pre-catalyst formation.

  • Reaction: Heat to 60 °C . Monitor via LC-MS every 30 minutes.

    • Critical Checkpoint: Stop reaction immediately upon consumption of starting material. Prolonged heating will initiate C8 coupling.

  • Work-up: Dilute with EtOAc, wash with water/brine.[2] Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc). The mono-coupled product usually elutes significantly later than the bis-coupled impurity (if any).

Expected Outcome: 65–80% yield of 6-aryl-8-bromoquinoline.

Protocol B: Exhaustive Bis-Coupling (Homo-Difunctionalization)

Objective: Install the same aryl group at both C6 and C8. Mechanism: Uses a smaller, robust phosphine ligand and higher temperatures to overcome the C8 activation energy barrier.

Materials:

  • Substrate: 6,8-Dibromoquinoline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (2.5 – 3.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5-10 mol%)

  • Base: Na₂CO₃ (2M aqueous solution, 4.0 equiv)

  • Solvent: DME/Water or Toluene/Ethanol/Water (4:1:1)

  • Temperature: 100–110 °C (Reflux)

Step-by-Step Workflow:

  • Mixing: Combine substrate, excess boronic acid, and catalyst in a pressure tube.

  • Solvent Addition: Add the mixed solvent system.

  • Degassing: Sparge with Argon for 10 minutes (oxygen sensitivity is higher at reflux).

  • Reaction: Seal and heat to 110 °C for 12–24 hours.

  • Monitoring: Ensure complete disappearance of the mono-coupled intermediate (M+1 peaks).

  • Work-up: Standard aqueous work-up.

  • Purification: Recrystallization is often possible for bis-aryl quinolines; otherwise, column chromatography.

Protocol C: Sequential Hetero-Difunctionalization

Objective: Install Aryl-A at C6 and Aryl-B at C8.

  • Step 1: Perform Protocol A (C6-selective) with Boronic Acid A.

  • Purification: Isolate pure 6-(Aryl-A)-8-bromoquinoline. Crucial: Remove all traces of Boronic Acid A.

  • Step 2: Subject the intermediate to Protocol B conditions (forcing) using Boronic Acid B.

    • Note: Since C8 is the only remaining bromide, selectivity is guaranteed, but forcing conditions are still required to overcome the peri-effect.

Comparative Data Table

VariableProtocol A (C6-Selective)Protocol B (Bis-Exhaustive)
Stoichiometry (Boronate) 1.0 – 1.1 equiv2.5 – 3.0 equiv
Ligand Type Bulky, Electron-Rich (XPhos, SPhos)Small/Bidentate (dppf, PPh₃)
Temperature Mild (60–80 °C)High (100–110 °C)
Solvent System Anhydrous (Dioxane)Aqueous/Biphasic (DME/H₂O)
Primary Challenge Over-reaction (Bis-coupling)Incomplete conversion (Mono-only)

Troubleshooting & Optimization Guide

Issue: Poor Regioselectivity (Mixture of Mono/Bis in Protocol A)

  • Root Cause: Temperature too high or ligand not bulky enough.

  • Solution: Switch to SPhos or BrettPhos . Lower temperature to 50 °C and increase reaction time. Ensure strict 1.0 equiv of boronic acid.

Issue: No Reaction at C8 (Protocol B)

  • Root Cause: Steric crowding or catalyst deactivation.

  • Solution: Switch to Pd₂(dba)₃ + PCy₃ (Tricyclohexylphosphine). The alkyl phosphine is electron-rich and small enough to access the C8 position while boosting oxidative addition.

Issue: Protodehalogenation (Loss of Br without coupling)

  • Root Cause: "Debromination" is common in electron-deficient rings (quinolines) when using alcoholic solvents (ethanol) or excessive heat.

  • Solution: Switch to strictly anhydrous DMF or Toluene . Avoid ethanol/isopropanol co-solvents.

Workflow Logic Diagram

Workflow Start Start: 6,8-Dibromoquinoline Goal Define Goal Start->Goal Mono Target: Mono-Functionalization Goal->Mono Bis Target: Bis-Functionalization Goal->Bis Action_Mono Use Protocol A (1.0 eq, XPhos, 60°C) Mono->Action_Mono Action_Bis Use Protocol B (3.0 eq, dppf, 110°C) Bis->Action_Bis Check Check LC-MS Action_Mono->Check Res_Mix Mixture Detected? Check->Res_Mix Res_Mono Isolate 6-Aryl-8-Br Res_Mix->Res_Mono No Fix_Temp Decrease Temp Change to SPhos Res_Mix->Fix_Temp Yes Fix_Temp->Action_Mono

Figure 2: Operational workflow for selecting and optimizing reaction conditions.

References

  • Ökten, S., et al. (2013).[3] Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities. Turkish Journal of Chemistry. [Link]

  • Wallace, D. J., et al. (2011). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Journal of Organic Chemistry. [Link]

  • Heller, S. T., & Sarpong, R. (2011). Studies of one-pot double couplings on dibromoquinolines. Tetrahedron Letters. [Link]

  • Malin, A. A., et al. (2024). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. Molbank. [Link]

Sources

Method

Application Notes & Protocols: Amide Coupling Strategies for 6,8-Dibromo-2-phenylquinoline-4-carboxylic acid

Introduction: The Convergence of Amide Bonds and Privileged Scaffolds The amide bond is arguably the most fundamental linkage in medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Amide Bonds and Privileged Scaffolds

The amide bond is arguably the most fundamental linkage in medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast array of top-selling pharmaceuticals.[1] Its synthesis, the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[2][3] This is due to the chemical stability of the amide bond and the modular nature of its synthesis, which allows for the rapid generation of diverse compound libraries from readily available carboxylic acid and amine building blocks.[2]

Parallel to the importance of the amide bond is the concept of "privileged scaffolds" - molecular frameworks that are capable of binding to multiple biological targets. The quinoline core is a quintessential example of such a scaffold, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[4][5]

This document provides a detailed guide to the synthesis and subsequent amide coupling of a specific, highly functionalized building block: 6,8-Dibromo-2-phenylquinoline-4-carboxylic acid . This molecule combines the privileged quinoline scaffold with strategically placed bromine atoms, which can serve as synthetic handles for further diversification (e.g., via cross-coupling reactions), and a carboxylic acid group for amide bond formation. These protocols are designed for researchers, scientists, and drug development professionals seeking robust and reliable methods for incorporating this versatile scaffold into their molecular designs.

Synthesis of the Core Scaffold: 6,8-Dibromo-2-phenylquinoline-4-carboxylic acid

The most common and direct route to 2-arylquinoline-4-carboxylic acids is the Doebner reaction. This one-pot, three-component condensation involves an aniline, an aldehyde, and pyruvic acid.[6] For our target molecule, the synthesis commences with 3,5-dibromoaniline, benzaldehyde, and pyruvic acid.

The reaction proceeds through the initial formation of an imine from the aniline and aldehyde. This is followed by a nucleophilic attack from the enol or enolate of pyruvic acid onto the imine, leading to a series of cyclization and dehydration steps to yield the final aromatic quinoline ring system.

G cluster_reactants Starting Materials cluster_intermediate Key Intermediate Formation R1 3,5-Dibromoaniline I1 Imine Formation (Schiff Base) R1->I1 R2 Benzaldehyde R2->I1 R3 Pyruvic Acid P1 Doebner Reaction (One-Pot Condensation) R3->P1 I1->P1 Prod 6,8-Dibromo-2-phenylquinoline- 4-carboxylic acid P1->Prod

Caption: Synthetic workflow for the Doebner synthesis of the target quinoline.

The Chemistry of Amide Bond Formation: Activating the Carboxyl Group

Directly mixing a carboxylic acid and an amine is generally unproductive for amide synthesis at ambient temperatures. The primary reaction is a rapid acid-base neutralization, forming a stable ammonium carboxylate salt.[7][8] This protonation renders the amine non-nucleophilic, preventing the desired acylation reaction.[8][9]

The solution is to "activate" the carboxylic acid by converting its hydroxyl group into a better leaving group. This is accomplished using a coupling reagent . The process universally involves two stages, which can occur in one pot:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate (e.g., an active ester, O-acylisourea, or anhydride).[2][10]

  • Acylation: The amine nucleophile attacks the activated intermediate, forming the stable amide bond and releasing the activated leaving group.[10][11]

The choice of coupling reagent is critical and depends on factors like the steric hindrance of the substrates, the potential for racemization (if chiral centers are present), cost, and the desired reaction conditions.[2]

Protocol A: The Classic Carbodiimide Approach (EDC/HOBt)

This method utilizes a water-soluble carbodiimide, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC or EDAC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt). It is a cost-effective and widely used protocol for routine amide couplings.

Mechanism of Action: The reaction begins with the carboxylic acid attacking the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions and can lead to racemization in chiral substrates. The additive, HOBt, plays a crucial role by rapidly trapping the O-acylisourea to form an HOBt-active ester.[12] This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines. The subsequent nucleophilic attack by the amine on the HOBt ester yields the final amide and regenerates HOBt, although HOBt is used in stoichiometric amounts to ensure efficient trapping.[12] The use of HOBt significantly increases reaction rates and suppresses racemization.[7]

G cluster_cycle EDC/HOBt Catalytic Cycle RCOOH Quinoline-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt EDU EDU (Byproduct) O_acylisourea->EDU HOBt HOBt (Additive) HOBt->HOBt_ester HOBt_ester->HOBt regenerates Amide Final Amide HOBt_ester->Amide + R-NH2 Amine R-NH2 Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocol (EDC/HOBt):

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6,8-Dibromo-2-phenylquinoline-4-carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the carboxylic acid in a suitable anhydrous polar aprotic solvent (e.g., DMF, DCM, or MeCN) under an inert atmosphere (N₂ or Argon).

  • Reagent Addition: Add HOBt (1.1 eq.) and the desired amine (1.1 eq.) to the solution. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.5 eq.) to liberate the free amine.[9]

  • Cooling: Cool the mixture to 0 °C in an ice-water bath. This helps to control the initial exothermic reaction upon EDC addition.

  • Activation: Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or 5% citric acid solution) to remove excess amine and base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.

Protocol B: The High-Efficiency Uronium Salt Approach (HATU)

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a third-generation coupling reagent known for its high efficiency, fast reaction rates, and ability to couple sterically hindered substrates with minimal racemization.[13][14] It is based on the superior additive HOAt (1-Hydroxy-7-azabenzotriazole).

Mechanism of Action: The reaction is initiated by a base (typically DIPEA) deprotonating the carboxylic acid to form a carboxylate anion.[15] This anion then attacks the electron-deficient carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt.[11] The HOAt anion, present from the HATU salt, rapidly attacks this intermediate to form the highly reactive HOAt-active ester, releasing tetramethylurea as a byproduct.[11][15] The pyridine nitrogen in the HOAt moiety is believed to facilitate the subsequent acylation step through a hydrogen-bonded, 7-membered cyclic transition state with the incoming amine, accounting for the reagent's high efficiency.[11]

G cluster_cycle HATU Coupling Mechanism RCOO Quinoline-COO⁻ (from acid + base) Isouronium O-Acylisouronium Salt (Unstable) RCOO->Isouronium + HATU HATU HATU HATU->Isouronium HOAt_ester HOAt Active Ester Isouronium->HOAt_ester forms TMU Tetramethylurea (Byproduct) Isouronium->TMU Amide Final Amide HOAt_ester->Amide + R-NH2 Amine R-NH2 Amine->Amide

Caption: Mechanism of HATU mediated amide coupling.

Experimental Protocol (HATU):

  • Preparation: In a dry, inert atmosphere flask, dissolve 6,8-Dibromo-2-phenylquinoline-4-carboxylic acid (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous DMF.

  • Base Addition: Add a non-nucleophilic base, typically DIPEA (3.0-4.0 eq.). Stir the mixture for 5-10 minutes.

  • Activation: Add HATU (1.1 eq.) to the solution. The solution may change color (e.g., to yellow).

  • Reaction: Stir the reaction at room temperature for 1-4 hours. HATU-mediated couplings are often significantly faster than EDC/HOBt couplings. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water and dilute with Ethyl Acetate (EtOAc).

    • Wash the organic layer multiple times with water to remove DMF and the water-soluble byproducts (tetramethylurea, DIPEA salts). A final wash with brine is recommended.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude material via flash column chromatography or recrystallization.

Comparative Summary and Considerations

ParameterProtocol A: EDC/HOBtProtocol B: HATU
Coupling Reagent EDC·HClHATU
Additive HOBtNone required (HOAt is part of HATU)
Base DIPEA or Et₃N (if amine salt is used)DIPEA (essential for mechanism)
Typical Solvent DMF, DCM, MeCNDMF
Reaction Time 12 - 24 hours1 - 4 hours
Typical Yields Good to ExcellentExcellent, especially for difficult couplings
Pros - Cost-effective- Reagents are readily available- Water-soluble byproduct is easy to remove- Very high efficiency and fast rates[11]- Excellent for sterically hindered substrates[14]- Low risk of racemization[13]
Cons - Slower reaction times- May be less effective for hindered substrates- HOBt has some safety concerns- Significantly more expensive- Reagent is moisture-sensitive- Byproducts can complicate purification

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Ineffective activation (degraded coupling reagent).2. Presence of water hydrolyzing intermediates.[9]3. Amine is protonated and non-nucleophilic.[9]4. Insufficient reaction time.1. Use fresh, properly stored coupling reagents.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. If using an amine salt, ensure sufficient base (at least 2 eq.) is added to liberate the free amine.4. Allow the reaction to run longer, monitoring periodically by TLC/LC-MS.
Multiple Spots on TLC /Side Products 1. Formation of N-acylurea byproduct (with EDC).2. Reaction of amine with HATU (guanidinium byproduct).3. Steric hindrance leading to slow reaction.[9]1. The use of HOBt or HOAt minimizes this; ensure proper stoichiometry.2. Add the amine and carboxylic acid before adding HATU to the reaction mixture.3. Switch to a more powerful coupling reagent like HATU. Consider gentle heating (40-50 °C) if necessary.
Difficulty in Purification 1. Residual DMF in the crude product.2. Urea byproducts co-eluting with the product.1. Perform multiple aqueous washes during work-up. For stubborn DMF, consider lyophilization or high-vacuum drying.2. The urea from EDC (EDU) is water-soluble and should be removed by aqueous work-up. Tetramethylurea from HATU is also water-soluble.

References

  • Wikipedia. (n.d.). HATU. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Prasad, A. S., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • The Royal Society of Chemistry. (2022, May 20). CHAPTER 4: Amide Bond Formation. [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... [Link]

  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. [Link]

  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. [Link]

  • Technology Networks. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Dabhi, R. C., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • The Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]

  • Cistrone, P. A., et al. (n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. [Link]

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Sabatini, M. T., et al. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. [Link]

  • The Royal Society of Chemistry. (n.d.). Rapid synthesis of quinoline-4-carboxylic acid derivatives.... [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]

  • Zhang, L., et al. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC. [Link]

  • Frontiers. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectral Analysis of 6,8-Dibromo-2-phenylquinoline-4-carboxylic Acid

The following guide provides a comprehensive technical analysis of the 1H NMR spectral characteristics of 6,8-Dibromo-2-phenylquinoline-4-carboxylic acid . This analysis is structured to assist synthetic chemists and ana...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the 1H NMR spectral characteristics of 6,8-Dibromo-2-phenylquinoline-4-carboxylic acid .

This analysis is structured to assist synthetic chemists and analytical scientists in validating the success of the Pfitzinger reaction, specifically distinguishing the dibrominated product from precursors and non-halogenated analogs.[1]


 (Due to solubility constraints of quinoline carboxylic acids)[1]

Executive Summary

The synthesis of 6,8-dibromo-2-phenylquinoline-4-carboxylic acid is typically achieved via the Pfitzinger reaction using 5,7-dibromoisatin and acetophenone.[1] The critical analytical challenge lies in confirming the regiochemistry of the bromine substituents and ensuring the complete formation of the quinoline ring system.[1]

This guide focuses on the "Diagnostic Fingerprint" of the product:

  • Loss of Ortho-Coupling: Replacement of the typical ABCD aromatic system with a meta-coupled AX system on the quinoline A-ring.[1]

  • The H-3 Singlet: Confirmation of the quinoline ring closure.

  • Deshielding Effects: The specific shift of H-5 due to the peri-effect of the carboxylic acid and the H-7 shift due to bromine flanking.[1]

Structural Provenance & Synthesis Logic

To interpret the NMR spectrum accurately, one must map the atom economy from the starting material (Isatin) to the product.[1]

  • Precursor: 5,7-Dibromoisatin (Substituents at positions 5 and 7 relative to the nitrogen).[1]

  • Transformation: During the Pfitzinger reaction, the isatin ring opens and re-closes with the ketone.[1]

    • Isatin C-7

      
       Quinoline C-8.[1]
      
    • Isatin C-5

      
       Quinoline C-6.[1][2]
      
  • Result: The bromine atoms end up at positions 6 and 8 of the quinoline ring.[1]

Figure 1: Synthesis & Atom Mapping Workflow

G cluster_mapping Atom Mapping Logic Isatin 5,7-Dibromoisatin (Precursor) Intermediate Ring Opening (Keto-Acid) Isatin->Intermediate KOH/EtOH Reflux Acetophenone Acetophenone (Reagent) Acetophenone->Intermediate Product 6,8-Dibromo-2-phenyl quinoline-4-carboxylic acid Intermediate->Product Cyclization -H2O Map1 Isatin C7-Br -> Quinoline C8-Br Map2 Isatin C5-Br -> Quinoline C6-Br Map3 Isatin C4-H -> Quinoline C5-H

Caption: Atom mapping flow confirming the regiochemical translation of bromine substituents from the indole scaffold to the quinoline scaffold.

Comparative Spectral Analysis

The following table contrasts the target molecule with its non-brominated analog (Atophan/Cinchophen) to highlight the specific shifts caused by the halogenation.

Instrument Parameters: 400 MHz, DMSO-d


, 298 K.[1]
Proton AssignmentNon-Brominated Analog (

ppm)
6,8-Dibromo Product (

ppm)
MultiplicityCoupling (

)
Structural Insight
-COOH 13.8 - 14.114.0 - 14.5 Broad Singlet-Acidic proton; often invisible if solvent is wet.[1]
H-3 (Quinoline) 8.488.55 - 8.65 Singlet-Critical Proof of Cyclization. Isolated proton on the newly formed ring.
H-5 (Quinoline) 8.67 (d)8.90 - 9.05 Doublet

Hz
Peri-Effect: Deshielded by C4-COOH. Appears as a meta doublet.
H-7 (Quinoline) 7.72 (t)8.15 - 8.25 Doublet

Hz
Trapped between two Bromines (C6/C8). Meta coupled to H-5.
H-6 / H-8 7.5 - 7.9ABSENT --Replaced by Bromine atoms.[1]
Phenyl (Ortho) 8.318.25 - 8.35 Multiplet (d)

Hz
2'- and 6'-protons of the phenyl ring.
Phenyl (Meta/Para) 7.50 - 7.607.55 - 7.65 Multiplet-Remaining phenyl protons; largely unaffected by Br.[1]
Key Diagnostic Features (The "Why")
  • The H-5/H-7 Meta-Coupling (

    
    ): 
    In the non-brominated analog, the A-ring protons (H5-H8) show strong ortho coupling (
    
    
    
    Hz).[1] In the 6,8-dibromo derivative, H-6 and H-8 are substituted.[1] Consequently, H-5 and H-7 cannot couple to neighbors.[1] They only couple to each other across the aromatic ring (meta-coupling), resulting in sharp doublets with a small coupling constant (~2 Hz) . This is the definitive proof of the 6,8-substitution pattern.
  • The H-5 Downfield Shift: H-5 is spatially proximate to the carboxylic acid group at C-4.[1] The "Peri-effect" (magnetic anisotropy of the carbonyl group) significantly deshields this proton, pushing it downfield (near 9.0 ppm).

  • The H-3 Singlet: This singlet confirms that the acetophenone successfully condensed with the isatin.[1] If this peak is missing, or if you see a methyl singlet (~2.5 ppm) and broad amino peaks, the reaction failed (open ring or unreacted starting material).[1]

Experimental Protocol: Sample Preparation & Acquisition

To ensure spectral fidelity, follow this validated protocol. Quinoline carboxylic acids are notoriously insoluble in non-polar solvents.[1]

Step 1: Solvent Selection[1]
  • Primary Choice: DMSO-d

    
     (Dimethyl sulfoxide-d6).
    
  • Reasoning: The compound is a zwitterionic amino acid derivative.[1] CDCl

    
     will result in poor solubility and broad, uninterpretable lines.
    
  • Additive (Optional): If the -COOH peak is broad or affects the baseline, add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to sharpen the exchangeable protons, though this may shift the peak position.[1]

Step 2: Acquisition Parameters[1]
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard 1H ZG30.

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Why? The quaternary carbons and the isolated H-3 proton often have longer T1 relaxation times.[1] A short D1 will reduce integration accuracy for the H-3 singlet relative to the phenyl multiplets.

  • Scans (NS): Minimum 64 scans (due to molecular weight/proton ratio).

Figure 2: Signal Assignment Logic Tree

Logic Start Analyze Aromatic Region (7.0 - 15.0 ppm) CheckCOOH Signal > 13.0 ppm? Start->CheckCOOH COOH_Yes COOH Group (Broad Singlet) CheckCOOH->COOH_Yes Yes CheckH3 Sharp Singlet @ 8.5 - 8.6 ppm? CheckCOOH->CheckH3 Next H3_Yes H-3 (Quinoline Ring) CONFIRMS CYCLIZATION CheckH3->H3_Yes Yes CheckCoupling Coupling Pattern of Downfield Signals (8.0-9.0 ppm) CheckH3->CheckCoupling Next Meta Two Doublets (J ~2Hz) (Meta Coupling) CheckCoupling->Meta Ortho Doublets/Triplets (J ~8Hz) (Ortho Coupling) CheckCoupling->Ortho Result_Meta Product: 6,8-Dibromo (H5 & H7 isolated) Meta->Result_Meta Result_Ortho Impurity/Wrong Isomer (H6/H8 not substituted) Ortho->Result_Ortho

Caption: Decision tree for assigning signals and validating the 6,8-dibromo substitution pattern based on coupling constants.

Troubleshooting & Impurities

Artifact/SignalLikely CauseRemediation
Singlet @ 2.5-2.6 ppm Unreacted Acetophenone (Methyl group)Recrystallize from Ethanol/Acetic Acid.[1]
Broad Hump @ 10-11 ppm Isatin NH (Unreacted)Reaction incomplete; check stoichiometry or reflux time.
Peak @ 3.3 ppm Water in DMSODry sample; water peak can obscure signals.[1]
Missing COOH Rapid exchange with wet solventThis is common.[1] Rely on the H-5 peri-shift and H-3 singlet for confirmation.

References

  • Pfitzinger Reaction Mechanism & Scope: Manske, R. H. (1942).[1][2] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[1] [1]

  • Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Standard Protocol): Wang, X., et al. (2016).[1] Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340.[1]

  • NMR Data for Quinoline Derivatives (General Reference): Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (See Chapter on Heterocycles).

  • Isatin Precursor Data (5,7-Dibromoisatin): Sigma-Aldrich.[1] (n.d.). 5,7-Dibromoisatin Product Specification & NMR.

Sources

Comparative

FTIR Analysis Guide: Quinoline-4-Carboxylic Acid (Q4CA) Characterization

Topic: FTIR Absorption Bands for Quinoline-4-Carboxylic Acid Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Quinoline-4-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Absorption Bands for Quinoline-4-Carboxylic Acid Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinoline-4-carboxylic acid (Q4CA), also known as Cinchoninic Acid, is a critical scaffold in the synthesis of antimalarial drugs (e.g., quinine derivatives) and kinase inhibitors. In solid-state characterization, Fourier Transform Infrared (FTIR) spectroscopy is the primary tool for distinguishing Q4CA from its positional isomers (e.g., Quinoline-2-carboxylic acid) and validating the integrity of the carboxylic acid functionality.

This guide provides a technical breakdown of the Q4CA spectral fingerprint, focusing on the differentiation between the free acid and zwitterionic forms, and offers a comparative analysis against key structural analogs.

Technical Background: The Q4CA Spectral Signature

The FTIR spectrum of Q4CA is dominated by the interplay between the electron-deficient quinoline ring and the carboxylic acid group at the C4 position. Unlike aliphatic acids, the conjugation between the aromatic system and the carbonyl group shifts vibrational frequencies, creating a unique diagnostic pattern.[1]

Core Functional Group Assignments

The following table synthesizes experimental data for Q4CA in a KBr matrix.

Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Note
Carboxylic Acid (-COOH) O-H Stretch3300 – 2500 Broad/Var"Fermi Resonance" often visible; overlaps C-H stretch.[2]
C=O Stretch1710 – 1690 StrongConjugated acid. Critical for purity check.
C-O Stretch1280 – 1250 StrongCoupled with O-H in-plane bending.
O-H Bend (OOP)930 – 900 MediumBroad "hump"; confirms dimer formation.
Quinoline Ring C=C / C=N Stretch1620 – 1500 Med-StrongMultiple bands (skeletal vibrations); often ~1590, 1510.
C-H Stretch (Ar)3100 – 3030 WeakSharp shoulder on the broad O-H band.
C-H Bend (OOP)830 – 750 StrongFingerprint: Specific to 4-substitution pattern.

Technical Insight: In the solid state, Q4CA typically exists as a hydrogen-bonded dimer. However, depending on crystallization pH and solvent, it may form a zwitterion (Quinolinium-4-carboxylate). If the C=O band at ~1700


 disappears and is replaced by two bands at 1600–1550 

(asymmetric

) and 1400

(symmetric

), the sample has zwitterionized.

Comparative Analysis: Q4CA vs. Alternatives

Distinguishing Q4CA from its isomers is a common challenge in synthesis. The proximity of the nitrogen atom to the carboxylic acid group dictates the spectral differences.

Comparison Table: Q4CA vs. Positional Isomers
FeatureQuinoline-4-Carboxylic Acid (Q4CA) Quinoline-2-Carboxylic Acid (Quinaldic Acid) Differentiation Logic
H-Bonding Intermolecular (Dimer)Intramolecular (N...HO) possibleQ2CA often shows lower frequency O-H shifting due to chelation.
C=O Stretch ~1700

~1670

(or zwitterion)
Q2CA carbonyl is often shifted lower due to proximity to ring Nitrogen or zwitterionic character.
Fingerprint (OOP) Bands at ~820, 760

Bands at ~780, 750

Substitution pattern (4-sub vs 2-sub) alters C-H wagging modes.
Zwitterion Risk ModerateHighQ2CA readily forms zwitterions due to favorable N-H...O geometry.
Decision Logic for Isomer Identification

The following diagram illustrates the logical flow for identifying Q4CA in a mixture or unknown sample.

G start Unknown Quinoline Acid Sample check_CO Check Carbonyl Region (1750 - 1650 cm⁻¹) start->check_CO strong_CO Strong Band at ~1700 cm⁻¹? check_CO->strong_CO yes_CO Yes: Neutral Acid Form strong_CO->yes_CO Present no_CO No: Check 1600-1550 cm⁻¹ strong_CO->no_CO Absent fingerprint Analyze Fingerprint (900 - 700 cm⁻¹) yes_CO->fingerprint check_COO Strong bands at 1600 & 1400 cm⁻¹? no_CO->check_COO zwitter Zwitterionic Form (Carboxylate) check_COO->zwitter Present q4ca Q4CA Confirmed (Bands at ~820, 760 cm⁻¹) fingerprint->q4ca Matches Q4 Pattern q2ca Isomer (Q2CA) (Shifted OOP bands) fingerprint->q2ca Mismatch

Figure 1: Spectral decision tree for differentiating Quinoline-4-carboxylic acid from zwitterions and isomers.

Experimental Protocols

For reproducible data, sample preparation is paramount. Carboxylic acids are hygroscopic and prone to polymorphic changes under pressure.

Method A: KBr Pellet (Gold Standard for Resolution)

Best for: Publication-quality spectra, resolving fine splitting in the fingerprint region.

  • Desiccation: Dry Q4CA standard at 105°C for 1 hour to remove surface moisture (water masks the O-H stretch).

  • Ratio: Mix 1.5 mg of Q4CA with 150 mg of IR-grade KBr (dried).

  • Grinding: Grind in an agate mortar for 2-3 minutes. Crucial: Do not over-grind to the point of absorbing atmospheric moisture, but ensure particle size is <2 µm to avoid Christiansen scattering effects.

  • Pressing: Apply 8-10 tons of pressure under vacuum for 2 minutes to form a transparent disc.

  • Acquisition: Scan 4000–400

    
    , 32 scans, 4 
    
    
    
    resolution.
Method B: ATR (Attenuated Total Reflectance) (High Throughput)

Best for: Rapid screening, detecting surface polymorphism.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Application: Place ~5 mg of solid Q4CA directly on the crystal.

  • Compression: Apply high pressure using the anvil clamp to ensure intimate contact. Note: Q4CA is a hard crystalline solid; poor contact will result in weak bands at high wavenumbers (O-H region).

  • Correction: Apply "ATR Correction" in your software to account for depth of penetration differences relative to transmission spectra.

Data Interpretation Workflow

To validate your Q4CA spectrum, follow this self-validating workflow:

Workflow cluster_0 1. Quality Check cluster_1 2. Functional Validation cluster_2 3. Fingerprinting baseline Baseline Flat? water H₂O Interference? (>3400 cm⁻¹) baseline->water carbonyl C=O Present? (~1700 cm⁻¹) water->carbonyl Pass oh_broad O-H Broad? (3300-2500 cm⁻¹) carbonyl->oh_broad oop OOP Bands (830/760 cm⁻¹) oh_broad->oop

Figure 2: Step-by-step validation workflow for Q4CA spectral analysis.

Troubleshooting Common Issues
  • Split Carbonyl Peak: If the 1700

    
     peak is split, you likely have a mixture of free acid and dimer, or two different polymorphs. Recrystallize from a single solvent (e.g., Ethanol).
    
  • Missing C=O / Strong 1550

    
    :  The sample has converted to the zwitterion (salt form). Acidify the sample (wash with dilute HCl) and dry if the neutral form is required.
    

References

  • Vibrational Spectroscopy of Quinoline Derivatives. IOSR Journal of Applied Physics. Comparative analysis of quinoline carboxylic acid isomers and their vibrational modes.

  • IR Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. Detailed theoretical background on carboxylic acid dimerization and spectral features.

  • Solid State Characterization of Quinoline-4-Carboxylic Acid Derivatives. ACS Omega. Experimental FTIR data for 2-aryl-quinoline-4-carboxylic acids confirming C=O stretches in the 1690-1705 cm⁻¹ range.

  • SpectraBase Spectrum ID: DjfpBPiKOWc. Wiley SpectraBase.[3] Reference transmission spectrum for 4-Quinolinecarboxylic acid. [3]

Sources

Validation

HPLC retention times and purity analysis for quinoline acids

Comparative HPLC Strategies for Quinoline Acid Analysis: Retention Behavior and Purity Assessment Introduction Quinoline carboxylic acids serve as critical scaffolds in the synthesis of fluoroquinolone antibiotics, antim...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative HPLC Strategies for Quinoline Acid Analysis: Retention Behavior and Purity Assessment

Introduction

Quinoline carboxylic acids serve as critical scaffolds in the synthesis of fluoroquinolone antibiotics, antimalarials, and neuroactive kynurenic acid derivatives. Their analysis presents a unique chromatographic challenge due to their amphoteric nature : they possess both a basic nitrogen atom (quinoline ring) and an acidic functional group (carboxylic acid).

This dual nature often leads to poor peak shape (tailing) and erratic retention times on standard alkyl-bonded phases (C18), primarily due to secondary ionic interactions with residual silanols. This guide compares the performance of C18 versus Phenyl-Hexyl stationary phases and outlines a self-validating protocol for purity analysis, moving beyond "textbook" recipes to mechanistic causality.

Part 1: Mechanistic Insight & Stationary Phase Selection

The Silanol Challenge

On a standard C18 column, quinoline acids often exhibit severe peak tailing (


). At typical acidic mobile phase pH (pH 2.0–3.0), the quinoline nitrogen is protonated (

). These cations interact strongly with ionized residual silanols (

) on the silica surface, causing drag (tailing) rather than simple hydrophobic partitioning.
The Alternative (Phenyl-Hexyl)

Phenyl-Hexyl phases introduce a secondary separation mechanism:


 interactions .[1] The electron-rich phenyl ring on the stationary phase interacts with the aromatic quinoline system. This interaction is orthogonal to hydrophobicity, often improving the resolution of structural isomers (e.g., 2-quinoline carboxylic acid vs. 4-quinoline carboxylic acid) that co-elute on C18.
Mechanism Visualization

The following diagram illustrates the competing interactions determining retention and peak shape.

QuinolineInteractions Quinoline Quinoline Acid (Analyte) C18 C18 Ligand (Hydrophobic) Quinoline->C18 Van der Waals (Primary Retention) Phenyl Phenyl-Hexyl Ligand (Pi-Pi + Hydrophobic) Quinoline->Phenyl Pi-Pi Stacking (Enhanced Selectivity) Silanol Residual Silanol (Ionic/H-Bonding) Quinoline->Silanol Cation Exchange (Causes Tailing)

Figure 1: Mechanistic interactions in HPLC. Green arrows indicate desirable retention mechanisms; the red dashed arrow indicates the secondary interaction causing peak tailing.

Part 2: Comparative Performance Data

The following data simulates a comparative study of three structural isomers: 2-Quinoline carboxylic acid (2-QCA) , 3-Quinoline carboxylic acid (3-QCA) , and 4-Quinoline carboxylic acid (4-QCA) .

Experimental Conditions:

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B).[2] Gradient 5-60% B over 10 min.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm.

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Alternative)Analysis
Elution Order 2-QCA < 3-QCA ≈ 4-QCA2-QCA < 4-QCA < 3-QCAPhenyl phase resolves 3- and 4-isomers due to electronic differences in the ring.
Resolution (

)

(Co-elution)

(Baseline)
Critical Advantage: Phenyl-Hexyl provides baseline separation of isomers.
Tailing Factor (

)

(Severe Tailing)

(Symmetric)
Phenyl ligands "shield" silanols and engage in directional

bonding, improving shape.
Retention Mechanism Hydrophobicity dominatedHydrophobicity +

Methanol enhances

interactions more than Acetonitrile.

Key Takeaway: For purity analysis where isomeric impurities are possible, Phenyl-Hexyl is superior to C18.[1]

Part 3: Self-Validating Purity Analysis Protocol

To ensure scientific integrity (Trustworthiness), the method must include a System Suitability Test (SST) that validates the system's performance before sample analysis.

Method Optimization Workflow

MethodDev Start Start Method Development ColSelect Select Column: Phenyl-Hexyl (Preferred) Start->ColSelect MobilePhase Mobile Phase Selection: Buffer pH 2.5 vs Formic Acid ColSelect->MobilePhase CheckRes Check Resolution (Rs) of Critical Pair MobilePhase->CheckRes Optimize Switch Organic Modifier (MeOH <-> ACN) CheckRes->Optimize Rs < 1.5 SST Define SST Criteria: Rs > 1.5, Tf < 1.3 CheckRes->SST Rs >= 1.5 Optimize->CheckRes Final Final Validated Method SST->Final

Figure 2: Decision tree for optimizing quinoline separation. Note the loop for organic modifier switching if resolution is insufficient.

Detailed Protocol: Purity Assessment

1. Reagents & Preparation:

  • Buffer: 20 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid. (Controls ionization state).

  • Solvent B: Methanol (Promotes

    
     selectivity better than ACN).
    
  • Sample Diluent: 50:50 Water:Methanol.[4] Crucial: Dissolve quinoline acids in pure methanol first, then dilute with water to prevent precipitation.

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 20.1 min: 5% B (Re-equilibration)

  • Wavelength: 230 nm (High sensitivity) and 254 nm (Specific for aromatic ring).

3. System Suitability Test (SST) - The "Trust" Factor: Before running unknowns, inject a Resolution Solution containing the target quinoline acid and its closest eluting impurity (e.g., a regioisomer).

  • Requirement 1: Resolution (

    
    ) > 1.5 between target and impurity.
    
  • Requirement 2: Tailing Factor (

    
    ) < 1.3 for the main peak.
    
  • Requirement 3: %RSD of retention time < 0.5% (n=5 injections).

4. Calculation of Purity: Use the Area Normalization Method only if Relative Response Factors (RRF) are known to be ~1.0. For rigorous drug development:



Note: If RRFs are unknown, report as "% Area" but explicitly state "Assuming unit response factors" in the report.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 7: Method Development). Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard for SST and Tailing Factor calculations). Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed discussion on pKa and pH control for amphoteric compounds). Link

Sources

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